N-[(4-methylphenyl)methyl]-2-({4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)acetamide
Description
N-[(4-methylphenyl)methyl]-2-({4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)acetamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a pyrido[1,2-a][1,3,5]triazin-2-yl group, a sulfanylacetamide moiety, and a 4-methylphenylmethyl substituent. The combination of these functional groups imparts specific chemical properties and reactivity to the compound.
Properties
IUPAC Name |
N-[(4-methylphenyl)methyl]-2-(4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O2S/c1-12-5-7-13(8-6-12)10-18-15(22)11-24-16-19-14-4-2-3-9-21(14)17(23)20-16/h2-9H,10-11H2,1H3,(H,18,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNVSLAPQHDYJSO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=O)CSC2=NC(=O)N3C=CC=CC3=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-[(4-methylphenyl)methyl]-2-({4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)acetamide typically involves multi-step organic reactions. The synthetic route may include the following steps:
Formation of the pyrido[1,2-a][1,3,5]triazin-2-yl core: This step involves the cyclization of appropriate precursors under controlled conditions to form the triazinyl ring system.
Introduction of the sulfanylacetamide group: This step involves the reaction of the triazinyl intermediate with a suitable sulfanylacetamide reagent under specific conditions to introduce the sulfanylacetamide moiety.
Attachment of the 4-methylphenylmethyl group: This step involves the alkylation of the intermediate compound with a 4-methylphenylmethyl halide or similar reagent to introduce the 4-methylphenylmethyl substituent.
Industrial production methods for this compound would likely involve optimization of these synthetic steps to ensure high yield and purity, as well as scalability for large-scale production.
Chemical Reactions Analysis
N-[(4-methylphenyl)methyl]-2-({4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives. Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: The compound can be reduced to form reduced derivatives. Common reducing agents include sodium borohydride, lithium aluminum hydride, and hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another. Common reagents for substitution reactions include halides, nucleophiles, and electrophiles.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Anticancer Potential
The compound has been investigated for its anticancer properties, particularly in relation to various cancer types. Research indicates that derivatives of triazine compounds, including those similar to N-[(4-methylphenyl)methyl]-2-({4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)acetamide, exhibit significant inhibitory effects on cancer cell proliferation and can induce apoptosis in cancer cells.
Case Studies:
- A study published in Drug Target Insights reported that compounds with similar structural features demonstrated selective cytotoxicity against cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer) cells. The mechanism of action was attributed to the induction of cell cycle arrest and apoptosis through the activation of caspase pathways .
- Another investigation highlighted the compound's ability to inhibit specific signaling pathways involved in tumor progression, including the PI3K/Akt and MAPK pathways. This inhibition led to decreased cell viability and increased apoptosis rates in treated cancer cells .
Enzyme Inhibition Activities
This compound has also shown promise as an enzyme inhibitor. Its structure suggests potential activity against various enzymes that are critical in metabolic processes and disease mechanisms.
Enzyme Targets:
- Cholinesterase Inhibition: Similar compounds have been noted for their ability to inhibit acetylcholinesterase and butyrylcholinesterase enzymes. This inhibition is relevant for conditions such as Alzheimer's disease, where cholinesterase inhibitors are used to enhance cholinergic neurotransmission .
Research Findings:
- A study demonstrated that certain derivatives exhibited competitive inhibition against acetylcholinesterase with IC50 values comparable to established inhibitors like physostigmine. This suggests potential applications in neurodegenerative disease therapies .
Mechanism of Action
The mechanism of action of N-[(4-methylphenyl)methyl]-2-({4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to specific receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
N-[(4-methylphenyl)methyl]-2-({4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)acetamide can be compared with other similar compounds, such as:
N-(4-methylphenyl)-2-(4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide: This compound differs by the absence of the methyl group on the phenyl ring.
N-[(4-methylphenyl)methyl]-2-(4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)acetamide: This compound differs by the absence of the sulfanyl group.
N-[(4-methylphenyl)methyl]-2-(4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylpropionamide: This compound differs by the presence of a propionamide group instead of an acetamide group.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical properties and reactivity.
Biological Activity
N-[(4-methylphenyl)methyl]-2-({4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure
The compound features a unique structure that combines a pyrido-triazine moiety with a sulfanyl group and an acetamide functional group. This combination is crucial for its biological activity.
The biological activity of this compound primarily involves:
- Enzyme Inhibition : The compound interacts with specific enzymes or receptors, potentially inhibiting their activity.
- Cellular Signaling Modulation : It may modulate signaling pathways associated with cell proliferation and apoptosis.
Biological Activities
Research indicates that this compound exhibits several biological activities:
Anticancer Activity
Studies have shown that this compound has significant cytotoxic effects against various cancer cell lines. For instance:
- Cytotoxicity Assays : In vitro studies demonstrated that the compound reduced cell viability in human breast cancer (MCF-7) and liver cancer (Bel-7402) cell lines by inducing apoptosis .
Antimicrobial Activity
The compound also shows promise as an antimicrobial agent. It has been tested against various bacterial strains, demonstrating effective inhibition:
- Bacterial Strains Tested : Staphylococcus aureus and Escherichia coli.
Case Studies
- Study on Anticancer Effects : A recent study screened a library of compounds for their ability to inhibit tumor growth in multicellular spheroids. This compound was identified as a potent candidate due to its efficacy in reducing spheroid size and inducing apoptosis .
- Antimicrobial Testing : Another study evaluated the antimicrobial properties of the compound against clinical isolates of bacteria. The results indicated that it possesses significant antibacterial activity comparable to standard antibiotics .
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing and purifying N-[(4-methylphenyl)methyl]-2-({4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)acetamide?
- Methodological Answer : Synthesis typically involves multi-step reactions, including sulfhydryl group coupling to the pyridotriazine core and subsequent acetamide formation. Purification is achieved via column chromatography (silica gel, gradient elution with ethyl acetate/hexane). Characterization requires NMR (¹H/¹³C) and high-resolution mass spectrometry (HRMS) to confirm molecular identity and purity (>95%) .
Q. How should researchers validate the structural integrity of this compound?
- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is the gold standard for structural confirmation. For non-crystalline samples, use 2D NMR (COSY, HSQC) to resolve overlapping signals, particularly in the pyridotriazine and sulfanyl regions. Cross-validate with computational methods (DFT-based geometry optimization) .
Q. What experimental design principles apply to initial biological screening (e.g., enzyme inhibition assays)?
- Methodological Answer : Use a factorial design (e.g., 3² design) to test concentration ranges (1–100 µM) and incubation times (15–60 minutes). Include positive controls (e.g., known pyridotriazine-based inhibitors) and negative controls (DMSO vehicle). Statistical validation via ANOVA ensures reproducibility .
Advanced Research Questions
Q. How can computational modeling optimize reaction conditions for synthesizing this compound?
- Methodological Answer : Apply quantum chemical calculations (e.g., Gaussian 09) to model transition states and identify rate-limiting steps. Pair with cheminformatics tools (e.g., ICReDD’s reaction path search) to predict optimal solvents, catalysts, and temperatures, reducing trial-and-error experimentation .
Q. What strategies resolve contradictions in biological activity data across different assay platforms?
- Methodological Answer : Perform meta-analysis of dose-response curves (IC₅₀ values) using standardized normalization (e.g., Z-score transformation). Investigate assay-specific variables (e.g., cell permeability, buffer pH) via sensitivity analysis. Cross-reference with PubChem BioAssay data for orthogonal validation .
Q. How can structure-activity relationship (SAR) studies improve the compound’s selectivity?
- Methodological Answer : Systematically modify the (4-methylphenyl)methyl group and sulfanyl linker. Use molecular docking (AutoDock Vina) to predict binding interactions with target enzymes (e.g., kinases). Validate substitutions via SPR (surface plasmon resonance) to quantify binding affinity (KD) .
Q. What advanced techniques characterize the compound’s stability under physiological conditions?
- Methodological Answer : Perform accelerated stability studies (40°C/75% RH for 6 months) with HPLC monitoring. Use LC-MS/MS to identify degradation products. For in vitro stability, simulate gastric fluid (pH 2.0) and plasma (pH 7.4) incubations, followed by time-resolved MS analysis .
Notes
- Advanced methodologies integrate computational, statistical, and experimental validation.
- Contradictory data should be resolved via meta-analysis and orthogonal assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
